![molecular formula C12H18ClNO B2645583 1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439897-92-3](/img/structure/B2645583.png)
1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
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Overview
Description
“1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “this compound” is 227.73 . The InChI code for the compound is 1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 227.73 , and its InChI code is 1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H .Scientific Research Applications
Metabolic Studies and Detection
Research involving analogues of methamphetamine, such as 2-Methiopropamine (a thiophene analogue), focuses on understanding their metabolism and detectability in biological systems. These studies are crucial for drug testing protocols and understanding the pharmacokinetics of novel or designer drugs (Welter et al., 2013).
Chemical Synthesis and Reactions
Studies on cyclopropenone oximes and their reactions with isocyanates explore synthetic pathways to yield novel compounds, demonstrating the importance of cyclopropyl groups in organic synthesis and the potential for creating diverse chemical entities (Yoshida et al., 1988).
Analgesic Agents Development
Research on 1-Aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents exemplifies the application of cyclopropyl-containing compounds in medicinal chemistry, aiming to develop new therapeutic options with potentially fewer side effects compared to traditional narcotics (Epstein et al., 1981).
Monoamine Oxidase Inhibition
Compounds such as substituted 2-phenylcyclopropylamines are studied for their ability to inhibit monoamine oxidase, suggesting potential applications in treating disorders related to monoamine neurotransmission, including depression and anxiety (Faler & Joullié, 2007).
Novel Neurotransmitter Analogues
Stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes demonstrates the interest in creating constrained analogues of neurotransmitters, potentially offering new insights into neuropharmacology and receptor interactions (Baird et al., 2001).
Safety and Hazards
properties
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGEPUQONDYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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